molecular formula C7H9FN2O2S B1328619 1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine CAS No. 914637-59-5

1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine

Cat. No.: B1328619
CAS No.: 914637-59-5
M. Wt: 204.22 g/mol
InChI Key: WQKYCFAHQGLJTD-UHFFFAOYSA-N
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Description

1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine is an organic compound with the molecular formula C7H9FN2O2S and a molecular weight of 204.23 g/mol This compound is characterized by the presence of a fluoro group, a methylsulfonyl group, and a hydrazine moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine typically involves the reaction of 4-fluoro-2-(methylsulfonyl)aniline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfone, amine, and substituted phenyl derivatives.

Scientific Research Applications

1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine (CAS No. 914637-59-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydrazine functional group attached to a phenyl ring that is substituted with a fluorine atom and a methylsulfonyl group. The presence of these substituents is believed to enhance its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, leading to anti-inflammatory effects. This inhibition can reduce the production of pro-inflammatory mediators such as prostaglandins.
  • Antitumor Activity : Research indicates that related hydrazine derivatives possess anticancer properties, potentially through the induction of apoptosis in cancer cells or modulation of signaling pathways involved in cell proliferation .

Anticancer Properties

Studies have highlighted the potential anticancer effects of this compound. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia cells. These studies suggest that the compound may inhibit tumor growth by inducing cell cycle arrest and apoptosis .

Anti-inflammatory Effects

The compound's ability to inhibit COX-2 suggests it may serve as an effective anti-inflammatory agent. This activity has been supported by in vitro studies showing reduced levels of inflammatory cytokines following treatment with related sulfonyl-substituted hydrazines .

Research Findings

A summary of key findings from recent studies on this compound includes:

StudyFindings
Identified as a potential differentiation agent in acute myeloid leukemia (AML), promoting CD11b expression in treated cells.
Exhibited significant antiproliferative effects against multiple cancer cell lines, suggesting broad-spectrum anticancer potential.
Showed high antibacterial and antifungal activities compared to standard antibiotics, indicating potential for broader therapeutic applications.

Case Studies

  • Acute Myeloid Leukemia (AML) : A study utilized flow cytometry to assess the differentiation effects of various small molecules on AML cell lines, identifying several compounds that significantly increased CD11b expression, indicating differentiation potential. This compound was among the compounds noted for further investigation due to its promising results .
  • Anticancer Activity : In vivo studies demonstrated that related compounds could reduce tumor burden in xenograft models, providing evidence for their efficacy as anticancer agents. The mechanism involved modulation of apoptotic pathways and inhibition of tumor cell proliferation .

Properties

IUPAC Name

(4-fluoro-2-methylsulfonylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-13(11,12)7-4-5(8)2-3-6(7)10-9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKYCFAHQGLJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255537
Record name [4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-59-5
Record name [4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-(methylsulfonyl)phenylhydrazine
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